5,10,15,20-Tetraphenyl-21H,23H-porphine manganese(iii) chloride is a synthetic compound with the empirical formula C₄₄H₂₈ClMnN₄ and a molecular weight of 703.11 g/mol. This compound is characterized by its dark green powder appearance and is often used in various chemical and biological applications. It contains a manganese ion coordinated to a porphyrin structure, which is known for its ability to mimic the active sites of metalloproteins and enzymes, particularly those involved in electron transfer processes .
The reactivity of 5,10,15,20-tetraphenyl-21H,23H-porphine manganese(iii) chloride primarily involves its ability to participate in oxidation-reduction reactions. The manganese(iii) ion can be reduced to manganese(ii), and this redox behavior is crucial for its role in catalysis and biological systems. The compound can also react with various ligands, facilitating the formation of coordination complexes that can alter its electronic properties and reactivity .
5,10,15,20-Tetraphenyl-21H,23H-porphine manganese(iii) chloride exhibits significant biological activity, particularly in the field of photodynamic therapy (PDT). It has been studied for its potential to generate reactive oxygen species upon light activation, which can lead to cell death in cancerous tissues. Additionally, its interaction with biological membranes has been investigated for potential therapeutic applications in treating various diseases .
The synthesis of 5,10,15,20-tetraphenyl-21H,23H-porphine manganese(iii) chloride typically involves the following steps:
5,10,15,20-Tetraphenyl-21H,23H-porphine manganese(iii) chloride has several applications across various fields:
Studies have shown that 5,10,15,20-tetraphenyl-21H,23H-porphine manganese(iii) chloride interacts with various biomolecules and cellular components. Its ability to generate reactive oxygen species upon light activation makes it a subject of interest for understanding cellular responses to oxidative stress. Interaction studies have also focused on its binding affinity with proteins and nucleic acids, which can provide insights into its mechanism of action in therapeutic applications .
Several compounds share structural similarities with 5,10,15,20-tetraphenyl-21H,23H-porphine manganese(iii) chloride. Below is a comparison highlighting their uniqueness:
Compound Name | Structure Type | Metal Ion | Unique Features |
---|---|---|---|
5,10,15,20-Tetraphenyl-21H,23H-Porphine Cobalt(iii) Chloride | Porphyrin complex | Cobalt(iii) | Known for better stability than manganese complex |
5-Methyl-10-(4-carboxyphenyl)-21H-23H-Porphine Zinc(II) | Porphyrin complex | Zinc(II) | Exhibits unique solubility properties |
Manganese(III) Tetraphenylporphyrin Chloride | Porphyrin complex | Manganese(iii) | Similar catalytic properties but different solubility |
5-(4-Aminophenyl)-10-(4-carboxyphenyl)-21H-Porphine Iron(III) | Porphyrin complex | Iron(III) | Enhanced biological activity due to functional groups |
These compounds are distinguished by their metal centers and functional groups that affect their reactivity and applications. The unique porphyrin structure allows these compounds to participate in diverse
The one-pot synthesis of MnTPPCl has been refined to enhance yield and reduce energy consumption. A modified Adler-Longo method involves condensing pyrrole and benzaldehyde in dimethylformamide under nitrogen, followed by in situ metalation with manganese(II) chloride tetrahydrate. Optimal conditions (160°C for 4 hours) achieve 76% yield by minimizing pyrrole oxidation and dimerization. Comparative studies reveal that propionic acid as a solvent facilitates both porphyrin formation and metal insertion, albeit with lower yields (24%) due to competing side reactions.
Critical parameters include:
Table 1 compares key one-pot methodologies:
Solvent | Temperature (°C) | Time (hr) | Yield (%) | Metal Source | Reference |
---|---|---|---|---|---|
Dimethylformamide | 160 | 4 | 76 | MnCl₂·4H₂O | |
Ethanol | 78 | 3 | 71 | MnCl₂·4H₂O | |
Propionic acid | 141 | 4 | 24 | Mn(OAc)₂ |
The axial chloride ligand in MnTPPCl undergoes reversible exchange with nucleophiles, modulating catalytic activity. Density functional theory (DFT) studies demonstrate that hydroxide (OH⁻) and isocyanate (NCO⁻) ligands exhibit distinct rebound kinetics during C–H activation. The NCO⁻ ligand reduces the activation barrier by 2.7 kcal·mol⁻¹ compared to OH⁻, favoring isocyanation over oxygenation. This selectivity arises from the stronger trans influence of NCO⁻, which weakens the Mn–O bond and facilitates radical rebound pathways.
Experimental evidence corroborates these findings:
Table 2 summarizes axial ligand effects on reactivity:
Axial Ligand | Bond Length (Mn–L, Å) | Rebound Barrier (kcal·mol⁻¹) | Dominant Pathway |
---|---|---|---|
Cl⁻ | 2.34 | - | Electrophilic |
OH⁻ | 2.21 | 14.2 | Oxygenation |
NCO⁻ | 2.18 | 11.5 | Isocyanation |
While β-pyrrole modifications remain underexplored for MnTPPCl, meso-phenyl substituents significantly influence macrocycle geometry. Introducing electron-withdrawing groups (e.g., nitro) at the phenyl para position induces saddle-shaped distortion, increasing the Mn–Nₚₒᵣₚₕyᵣᵢₙₑ bond length by 0.08 Å and enhancing electrophilic character. Conversely, hydroxyl groups at the meta position improve solubility but reduce planarity, as evidenced by red-shifted Soret bands (Δλ = 12 nm).
Key structural impacts include:
Mn(TPP)Cl exhibits remarkable efficacy in mediating aliphatic C–H bond halogenation, particularly chlorination, through a radical rebound mechanism. The reaction initiates with the formation of a high-valent oxomanganese(V) intermediate (Mnᴠ=O) upon treatment with sodium hypochlorite (NaOCl) [3] [5]. This species abstracts a hydrogen atom from the substrate, generating a carbon-centered radical and a manganese(IV)–hydroxide complex. Subsequent halogen transfer occurs via interaction with a manganese(IV)–hypochlorite intermediate, delivering the alkyl chloride product while regenerating the Mnᴠ=O catalyst [3] [5].
Regioselectivity in these reactions is dictated by steric and electronic factors. For instance, chlorination of trans-decalin using the sterically hindered catalyst manganese(III) tetramesitylporphyrin chloride (Mn(TMP)Cl) yields 95% selectivity for methylene-chlorinated products at the C2 position, underscoring the role of nonbonded interactions between substrate alkyl groups and the porphyrin’s aryl substituents [3]. Similarly, chlorination of 5α-cholestane with Mn(TPP)Cl results in exclusive functionalization at the least hindered C2 and C3 positions of the A-ring, achieving 55% combined yield [3].
Electron-deficient manganese porphyrins, such as Mn(TPFPP)Cl (tetrakis(pentafluorophenyl)porphyrin), further expand substrate scope to include strained and electron-deficient alkanes. For example, methyl cyclobutanecarboxylate undergoes chlorination at the cyclobutane ring’s tertiary C–H bond with 3:1 regioselectivity, a feat unattainable with conventional catalysts [4]. This enhanced reactivity is attributed to the electron-withdrawing fluorinated aryl groups, which increase the electrophilicity of the Mnᴠ=O intermediate, enabling hydrogen abstraction from strong C–H bonds (BDE ≈ 100 kcal/mol) [4] [5].
Mn(TPP)Cl derivatives catalyze the cycloaddition of CO₂ to epoxides, forming cyclic carbonates under mild conditions. A study comparing eight β-pyrrole-brominated Mn(III) porphyrins revealed that catalytic activity correlates with both electronic and structural parameters [6]. Introducing electron-withdrawing bromine substituents at the β-pyrrole positions increases the manganese center’s Lewis acidity, enhancing CO₂ activation. However, excessive bromination induces non-planar distortions in the porphyrin macrocycle, reducing substrate access to the metal center and diminishing activity [6].
For instance, the β-brominated catalyst H₃[Mn(Br₆T4CPP)] exhibits lower turnover frequency (TOF = 12 h⁻¹) compared to its less brominated analog H₃[Mn(Br₂T4CPP)] (TOF = 28 h⁻¹), despite higher Lewis acidity [6]. This paradox highlights the critical balance between electronic activation and steric accessibility in porphyrin design. The optimal catalyst, H₃[Mn(Br₄T4CPP)], achieves 92% conversion of styrene oxide to styrene carbonate at 25°C and 1 atm CO₂, demonstrating the interplay of substituent effects [6].
Mn(TPP)Cl enables para-selective oxidative amination of phenols with anilines, yielding either benzoquinone anils or N,O-biaryls via divergent pathways [7]. The reaction outcome is governed by the phenolic substrate’s substituents and reaction kinetics. For 4-methoxyphenol, oxidative amination with aniline proceeds through initial C–N coupling followed by elimination of methanol, affording the benzoquinone anil in 78% yield [7]. In contrast, 4-methylphenol undergoes concurrent C–N and C–C coupling, producing N,O-biaryls as the major products [7].
Kinetic control strategies, such as modulating temperature and oxidant stoichiometry, direct selectivity. At 60°C, the dehydrogenation pathway dominates, favoring quinone formation, while lower temperatures (25°C) stabilize the intermediate imine, enabling C–C coupling [7]. The manganese porphyrin’s ability to stabilize radical intermediates during the amination process is critical, as evidenced by the retention of stereochemistry in chiral substrates [7].